ethyl 4-(3,4-dimethylphenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid)
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Description
Ethyl 4-(3,4-dimethylphenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid) is a useful research compound. Its molecular formula is C26H33N3O11S and its molecular weight is 595.6 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-(3,4-dimethylphenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid) is 595.18358005 g/mol and the complexity rating of the compound is 639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 4-(3,4-dimethylphenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(3,4-dimethylphenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(3,4-dimethylphenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid) (CAS Number: 1051931-23-7) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including its synthesis, mechanisms of action, and effects on various biological targets.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C27H35N3O11S
- Molecular Weight : 609.6 g/mol
- Complexity Rating : 654
The structure consists of a thiophene core substituted with various functional groups that may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the areas of antimicrobial and anticancer effects.
Antimicrobial Activity
A study evaluated the antimicrobial properties of related thiophene derivatives, which share structural similarities with the compound . These derivatives demonstrated significant antibacterial and antifungal activities against various pathogens, suggesting that the thiophene moiety may enhance antimicrobial efficacy .
Compound | Antimicrobial Activity | Reference |
---|---|---|
Thiophene Derivative A | Moderate against E. coli | |
Thiophene Derivative B | Strong against S. aureus |
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of compounds similar to ethyl 4-(3,4-dimethylphenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values as low as 29 μM against HeLa cells, highlighting their potential as anticancer agents .
The mechanisms by which ethyl 4-(3,4-dimethylphenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival, such as dihydroorotate dehydrogenase (DHODH), which is critical in pyrimidine synthesis .
- Induction of Apoptosis : Certain derivatives may trigger apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) production or modulating apoptotic proteins .
Case Studies
Several case studies have documented the biological activity of structurally related compounds:
- Study on Pyrazole Derivatives : A series of pyrazole-based compounds showed promising results in inhibiting cancer cell growth through similar mechanisms involving apoptosis induction and enzymatic inhibition .
- Antiviral Activity : Research on related thiophene derivatives revealed potential antiviral properties, suggesting that the compound might also be explored for its effects against viral infections .
Properties
IUPAC Name |
ethyl 4-(3,4-dimethylphenyl)-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]thiophene-3-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S.2C2H2O4/c1-5-28-22(27)20-18(17-7-6-15(2)16(3)12-17)14-29-21(20)23-19(26)13-25-10-8-24(4)9-11-25;2*3-1(4)2(5)6/h6-7,12,14H,5,8-11,13H2,1-4H3,(H,23,26);2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGICYFOYBNVSNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)CN3CCN(CC3)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O11S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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